molecular formula C17H13FN2O2 B11060717 N-(6-fluoroquinolin-4-yl)-4-methoxybenzamide

N-(6-fluoroquinolin-4-yl)-4-methoxybenzamide

Cat. No.: B11060717
M. Wt: 296.29 g/mol
InChI Key: YRXYGDSTTXBSMI-UHFFFAOYSA-N
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Description

N-(6-fluoroquinolin-4-yl)-4-methoxybenzamide: is a chemical compound known for its unique biological and physical properties. It is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-fluoroquinolin-4-yl)-4-methoxybenzamide typically involves the reaction of 6-fluoroquinoline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(6-fluoroquinolin-4-yl)-4-methoxybenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry: N-(6-fluoroquinolin-4-yl)-4-methoxybenzamide is used as a building block in the synthesis of more complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has shown potential in biological studies, particularly in antimicrobial and antiproliferative assays. It has been evaluated for its activity against various bacterial and fungal strains .

Medicine: In medicinal chemistry, this compound is being explored for its potential as an antitubercular agent. It has shown promising results in inhibiting the growth of Mycobacterium tuberculosis .

Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. It is also used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(6-fluoroquinolin-4-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to cell death. The compound also interferes with DNA replication and repair processes in microbial cells .

Comparison with Similar Compounds

    N-(6-fluoroquinolin-4-yl)-3-methoxybenzamide: Known for its use in scientific experiments for its unique biological properties.

    N-(6-fluoroquinolin-4-yl)-4-hydroxybenzamide: Another quinoline derivative with similar applications in medicinal chemistry.

Uniqueness: N-(6-fluoroquinolin-4-yl)-4-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique biological activity. Its methoxy group at the 4-position of the benzamide moiety enhances its interaction with biological targets, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

N-(6-fluoroquinolin-4-yl)-4-methoxybenzamide

InChI

InChI=1S/C17H13FN2O2/c1-22-13-5-2-11(3-6-13)17(21)20-16-8-9-19-15-7-4-12(18)10-14(15)16/h2-10H,1H3,(H,19,20,21)

InChI Key

YRXYGDSTTXBSMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)F

Origin of Product

United States

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